Ambucaine

Description

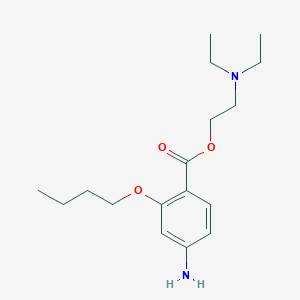

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(diethylamino)ethyl 4-amino-2-butoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3/c1-4-7-11-21-16-13-14(18)8-9-15(16)17(20)22-12-10-19(5-2)6-3/h8-9,13H,4-7,10-12,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMQPGUWYWFPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152280 | |

| Record name | Ambucaine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-29-9 | |

| Record name | Ambucaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambucaine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambucaine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMBUCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7G4B57ZCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical and Scientific Context of Ambucaine Research

Evolution of Amino Ester Local Anesthetics in Academic Research

The development of local anesthetics represents a significant chapter in medical history, with the applied science tracing back to the discovery by Alfred Einhorn that esters of 4-aminobenzoic acid possess anesthetic properties ebsco.com. This finding was rooted in earlier observations regarding the anesthetic activity of cocaine, a naturally occurring compound ebsco.come-century.us. Alfred Einhorn, a chemist at the University of Munich, proposed in 1890 that the benzoate (B1203000) ester moiety was the part of the cocaine molecule responsible for its anesthetic activity ebsco.com. This hypothesis spurred the preparation of a series of analogs containing this "anesthesiophoric" unit ebsco.com.

The classification of local anesthetics broadly falls into two main chemical families: amino amides and amino esters, each distinguished by their metabolic pathways nih.gov. Amino esters undergo rapid hydrolysis by plasma pseudocholinesterases, leading to faster metabolism and a shorter duration of action compared to amino amides nih.gov. This metabolic difference also contributes to an increased potential for allergic reactions due to the formation of para-aminobenzoic acid (PABA) metabolites from ester-type anesthetics nih.gov.

Early research in this field focused on modifying the structure of the amino ester backbone to identify compounds with improved properties. Procaine (B135), synthesized by Alfred Einhorn and introduced around 1905, became a benchmark for local anesthetics for nearly five decades ebsco.com. Procaine, an ester of 4-aminobenzoic acid, was recognized for its safety and effectiveness, particularly when combined with epinephrine (B1671497) ebsco.com. However, its relatively short duration of action presented limitations in clinical utility researchgate.net. Subsequent research led to the development of other ester-type local anesthetics like tetracaine, which offered a longer duration of action compared to procaine, although it also exhibited greater toxicity e-century.usresearchgate.net.

The ongoing academic research into amino ester local anesthetics aimed to understand the relationship between chemical structure and anesthetic properties, including potency, onset speed, duration, and depth of action e-century.usnih.gov. These properties are influenced by physicochemical characteristics such as lipid solubility, protein binding, and pKa e-century.us. For instance, lipid solubility is a key factor influencing the diffusion of the anesthetic through nerve sheaths and membranes, thereby affecting potency nih.gov.

Ambucaine, as an amino ester local anesthetic, fits within this evolutionary trajectory of research. Its structure, featuring a 4-amino-2-butoxybenzoyl group esterified with a diethylaminoethanol moiety, represents a modification of the basic amino ester structure explored in the search for effective anesthetic agents ontosight.aichemspider.com.

Early Investigations and Significance in Anesthetic Chemistry

Early investigations into this compound aimed to characterize its properties as a local anesthetic. Chemically, this compound is known as 2-butoxy-4-aminobenzoic acid beta-diethylaminoethyl ester ontosight.ai. It is also identified by synonyms such as ambutoxate and sympocain chemspider.com. The synthesis of this compound can be approached through various organic chemistry routes, often involving modifications of substituted benzoic acid derivatives utexas.eduscribd.com. For example, a synthesis route might involve starting from a nitro-substituted benzoic acid and introducing the butoxy group, followed by esterification with diethylaminoethanol and reduction of the nitro group to the amino group utexas.edu.

The significance of this compound in anesthetic chemistry lies in its contribution to the broader understanding of structure-activity relationships within the amino ester class. Research into compounds like this compound helped elucidate how variations in the aromatic ring substituents (such as the butoxy group at the 2-position and the amino group at the 4-position in this compound) and the amino alcohol moiety influence anesthetic potency, duration, and other pharmacological characteristics.

While specific detailed early research findings solely focused on this compound's potency or duration relative to other early anesthetics in quantitative data tables were not extensively detailed in the provided search results, the context establishes that research in this era involved comparing the efficacy and properties of newly synthesized compounds against existing standards like procaine ebsco.comresearchgate.net. The classification of this compound as a local anesthetic belonging to the amino ester group and its investigation for topical, regional, and spinal anesthesia indicate that early studies explored its potential applications and characterized its fundamental anesthetic action ontosight.aincats.io. This action primarily involves blocking sodium channels in neuronal membranes, preventing the initiation and transmission of nerve impulses ontosight.ai.

The development and study of amino ester local anesthetics, including compounds like this compound, were crucial steps in the evolution of anesthesia, moving from naturally derived, more toxic substances like cocaine to synthetic alternatives with improved profiles ebsco.comresearchgate.net. Although amide-linked agents later largely superseded ester-type drugs in many clinical applications due to greater stability and reduced potential for allergic reactions from PABA metabolites, the early research into amino esters laid the groundwork for modern local anesthetic chemistry nih.govoup.com.

Interactive Data Table (Illustrative - based on general knowledge from searches, specific this compound data not found for direct comparison)

| Anesthetic (Type) | Key Structural Feature | Typical Metabolism | Relative Duration (General) |

| Procaine (Ester) | 4-aminobenzoic acid ester | Plasma hydrolysis | Short |

| Tetracaine (Ester) | Butyl group, 4-aminobenzoic acid ester | Plasma hydrolysis | Longer than Procaine |

| Lidocaine (Amide) | Amino amide linkage | Hepatic biotransformation | Moderate |

| This compound (Ester) | 2-butoxy-4-aminobenzoic acid ester | Plasma hydrolysis | (Specific data not found) |

Synthetic Methodologies and Chemical Modifications of Ambucaine

Established Synthetic Pathways for Ambucaine and its Precursors

The synthesis of this compound typically involves a sequence of reactions starting from readily available precursors, often derived from benzoic acid or related aromatic compounds. One described pathway begins with methyl benzoate (B1203000), which undergoes nitration using a mixture of sulfuric and nitric acids chemteam.info. This step introduces a nitro group onto the aromatic ring. The resulting nitro compound is then saponified with sodium hydroxide (B78521), followed by neutralization to yield a nitrobenzoic acid derivative chemteam.info.

A subsequent step involves the reduction of the nitro group to an amino group, commonly achieved through catalytic hydrogenation in the presence of a palladium catalyst chemteam.infoutexas.edu. The resulting aminobenzoic acid derivative serves as a key intermediate.

Another approach to the synthesis of this compound involves starting with 4-nitrosalicylic acid. This precursor can be reacted with hydroxy ethyl diethylamine (B46881) (itself formed from ethylene (B1197577) oxide and diethylamine) to form an ester linkage askfilo.com. The ether linkage in this compound can be formed through the reaction of hydroxy ethyl diethylamine with 1-bromobutane (B133212) in an SN2 reaction askfilo.com. The tertiary amine group in this compound is formed by reacting the intermediate product with diethylamine in the presence of a suitable solvent askfilo.com.

A detailed synthesis route starting from methyl benzoate involves several intermediates (labeled A-H in one description) leading to a compound (H, C₁₇H₂₆N₂O₅) which is then catalytically hydrogenated to yield this compound chemteam.info. This route includes steps such as further nitration, reaction with ethanol (B145695) in the presence of hydrochloric acid, treatment with potassium hydroxide and 1-bromobutane, saponification, reaction with thionyl chloride, and finally reaction with diethylethanolamine chemteam.info.

Another described synthesis involves starting from p-aminosalicylic acid, which is methyl esterified and methylated to produce methyl 4-amino-2-methoxybenzoate googleapis.com. This compound can then be converted to the final product through additional steps googleapis.com.

Key reactions involved in this compound synthesis include esterification, reduction of nitro groups to amines, and the formation of ether linkages askfilo.combartleby.com.

Approaches to this compound Analog and Derivative Synthesis

The synthesis of this compound analogs and derivatives involves modifying the basic chemical structure of this compound to explore compounds with altered properties. Strategies often involve variations in the substituents on the aromatic ring, the ester linkage, or the terminal amino group.

One approach involves starting from commercially available benzoic acid derivatives and introducing an amino group through amination reactions smolecule.com. Ester formation is a common step, reacting a benzoic acid derivative (or modified benzoic acid) with a suitable aminoalcohol, such as diethylaminoethanol, often under acidic conditions smolecule.comontosight.ai.

Modifications can include altering the alkoxy group at the 2-position of the benzoic acid ring, changing the amino group on the aromatic ring, or modifying the aminoalcohol chain. For example, a compound described as 4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate (B84403) is a related structure where the butoxy group is replaced with a propoxythio group and the ester linkage is a thioester smolecule.com. Another related compound is 4-Amino-3-butoxybenzoic acid 2-diethylaminoethyl ester (Oxybuprocaine), which has the butoxy group at the 3-position instead of the 2-position smolecule.comsolubilityofthings.com. Chloroprocaine is another analog that contains a chlorine atom on the aromatic ring smolecule.com.

The synthesis of these analogs often employs similar reactions to those used for this compound itself, such as esterification and amination, but with different starting materials or reagents to introduce the desired structural changes smolecule.com. The creation of derivatives can also involve introducing different functional groups or altering the length and branching of the alkyl chains mdpi.com.

Strategies for Structural Modification for Research Purposes

Structural modification of compounds like this compound is a fundamental strategy in chemical research to investigate the relationship between chemical structure and properties. For research purposes, modifications are often systematic to understand how specific changes impact the compound's behavior.

Strategies include altering the electronic or steric properties of the aromatic ring by introducing different substituents (e.g., halogens, alkyl groups, nitro groups) mdpi.com. Modifications to the ester linkage, such as replacing it with an amide bond, can influence chemical stability researchgate.net. Changes to the aminoalcohol portion, such as varying the alkyl groups on the nitrogen or the length of the linker chain, are also common mdpi.com.

For instance, research on related compounds like ethercaine derivatives has involved modifying the linker position, varying the nitrogen-containing fragment, and introducing fluorine atoms mdpi.com. These modifications are undertaken to study the resulting chemical and physical properties mdpi.com.

Data from research on related compounds can provide insights into potential modifications for this compound. For example, studies on photoswitchable local anesthetic derivatives, like those based on azobenzene, demonstrate strategies for incorporating light-responsive elements into anesthetic-like structures mdpi.com. While not directly on this compound, this illustrates a research strategy of adding functional groups to impart new properties.

The synthesis of structurally modified compounds allows researchers to explore how these changes affect various parameters, including chemical reactivity, solubility, and interactions with other molecules. These studies are crucial for understanding the fundamental chemical principles governing the behavior of this class of compounds.

Molecular and Cellular Mechanisms of Ambucaine Action

Investigations into Sodium Channel Blockade Mechanisms

The primary mechanism of action for local anesthetics, including Ambucaine as a member of this class, involves the blockade of sodium influx through cell membranes drugbank.compatsnap.com. Voltage-gated sodium channels are integral membrane proteins essential for the initiation and propagation of action potentials in nerve and muscle cells patsnap.comnews-medical.netnumberanalytics.com. When a cell is stimulated, these channels open, allowing sodium ions to enter the cell, leading to membrane depolarization and the transmission of an electrical signal patsnap.comnews-medical.net.

Sodium channel blockers interfere with this process by binding to the sodium channels, thereby preventing or reducing the influx of sodium ions patsnap.com. This inhibition stabilizes the cell membrane, reduces excitability, and decreases the velocity of action potential conduction drugbank.compatsnap.com. The precise mechanism of blockade can vary depending on the specific drug and the subtype of sodium channel targeted patsnap.com. Some blockers exhibit state-dependent binding, showing higher affinity for the channel in its open or inactivated states, a characteristic that contributes to use-dependent block, where the block becomes more pronounced at higher frequencies of channel activation patsnap.comfrontiersin.orgcvpharmacology.com. While this compound is identified as a local anesthetic acting through sodium channel blockade, specific detailed research findings on the precise molecular interactions and conformational states of the sodium channel targeted by this compound were not available in the provided search results.

Electrophysiological Studies of this compound-Ion Channel Interactions

Electrophysiological techniques are fundamental tools for studying the function of ion channels and their interactions with pharmacological agents news-medical.netnumberanalytics.comfrontiersin.orgnih.gov. Techniques such as patch clamp and lipid bilayer recordings allow researchers to measure ion flow across cell membranes and observe how compounds like this compound affect channel activity at the single-channel or macroscopic level numberanalytics.comfrontiersin.orgelements-ic.com. These methods can provide insights into the kinetics of channel block, including the rates of drug binding and unbinding, and the voltage dependence of the interaction.

Given that this compound is a local anesthetic, its effects on ion channels, particularly voltage-gated sodium channels, would typically be investigated using such electrophysiological approaches to characterize the nature of its block. While electrophysiology is the standard methodology for dissecting the effects of compounds on ion channel function, specific detailed electrophysiological studies detailing this compound's interactions with various ion channel subtypes or providing quantitative data on its blocking kinetics were not found within the scope of the provided search results.

Receptor Binding Dynamics and Molecular Recognition Studies

Receptor binding studies are utilized to quantify the affinity and selectivity of a compound for its target receptor creative-bioarray.comgiffordbioscience.com. In the context of local anesthetics like this compound, the primary "receptor" is the voltage-gated sodium channel frontiersin.org. These studies typically involve incubating the compound with preparations containing the target receptor (such as cell membranes or purified channels) and measuring the extent of binding, often using radiolabeled ligands giffordbioscience.com. This allows for the determination of binding parameters such as the dissociation constant (Kd), which reflects the affinity of the compound for the receptor, and can help elucidate the molecular recognition between the drug and its binding site creative-bioarray.com.

While receptor binding assays are a standard method in pharmacology to understand drug-target interactions, including the binding dynamics and molecular recognition between local anesthetics and sodium channels, specific detailed studies focusing on the receptor binding dynamics and molecular recognition of this compound with voltage-gated sodium channels were not present in the provided search results.

Structure Activity Relationship Sar Studies of Ambucaine and Its Derivatives

Elucidation of Pharmacophoric Elements Critical for Anesthetic Activity

Local anesthetics, including Ambucaine which is an ester-type local anesthetic, typically share common structural features considered critical for their activity. These pharmacophoric elements generally include a lipophilic aromatic ring, an intermediate chain (often an ester or amide linkage), and a hydrophilic ionizable amine group, usually tertiary wikipedia.org. The aromatic ring contributes to lipid solubility, allowing the molecule to penetrate nerve membranes. The intermediate chain links the aromatic ring to the amine and influences factors like metabolism and duration of action (ester linkages are generally metabolized faster than amide linkages). The tertiary amine is typically protonated at physiological pH, becoming positively charged, which is important for interacting with the intracellular binding site on voltage-gated sodium channels, the primary target for local anesthetics. While specific detailed studies explicitly elucidating the critical pharmacophoric elements solely for this compound were not found in the provided sources, its classification as a local anesthetic with the characteristic ester structure suggests these general elements are likely crucial for its function wikipedia.org.

Impact of Substituent Modifications on In Vitro Biological Activity

Modifications to the different regions of a local anesthetic molecule can significantly impact its potency, duration, and other properties. For ester-type local anesthetics like this compound, alterations to the aromatic ring, the ester linkage, or the terminal amine group can influence in vitro biological activity, such as sodium channel blocking potency. For instance, changes in the lipophilicity of the aromatic ring through the addition or removal of substituents can affect membrane partitioning and receptor binding. Modifications to the alkyl chain connecting the ester group to the amine can influence steric fit at the binding site and metabolic stability. Alterations to the amine group, such as changing the size or type of alkyl substituents, can affect ionization state, pKa, and interaction with the hydrophilic portion of the binding site. While specific data tables detailing the impact of substituent modifications on the in vitro activity of this compound derivatives were not available in the provided search results, general SAR principles for local anesthetics indicate that such modifications would be expected to alter their biological profiles theswissbay.ch.

Computational Approaches in SAR Analysis

Computational approaches play an increasingly important role in SAR analysis and drug discovery. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can be used to predict the binding affinity of compounds to their targets, analyze the impact of structural modifications on activity, and design novel derivatives with improved properties theswissbay.ch. These methods can help to understand the interactions between the local anesthetic molecule and the voltage-gated sodium channel at an atomic level, providing insights into the key features required for potent binding. While the provided search results mention computational approaches in the context of SAR analysis generally, specific applications of these methods to this compound were not detailed theswissbay.ch. Such studies could potentially be used to explore the effects of different substituents on this compound's interaction with the sodium channel, predict the activity of novel this compound analogs, and guide the synthesis of new derivatives with enhanced anesthetic properties.

Preclinical Pharmacological Investigations of Ambucaine

In Vitro Biological Activity Assessments

In vitro studies are fundamental for characterizing a compound's biological activity at the cellular or molecular level. These assessments can include evaluating target binding, enzyme inhibition or activation, and cellular responses. pistoiaalliance.orgeurofinsdiscovery.comnih.gov While Ambucaine is recognized as a local anesthetic, implying interaction with biological targets such as voltage-gated sodium channels, specific detailed data from dedicated in vitro biological activity assessments for this compound were not extensively found in the searched literature. General information on in vitro pharmacology highlights its role in identifying off-target interactions and predicting potential adverse reactions. eurofinsdiscovery.com

Pharmacokinetic Profiling in Non-Human Models

Absorption describes the process by which a drug enters the bloodstream, while distribution refers to its movement throughout the body's tissues and organs. uni-konstanz.denih.govgoogleapis.com Animal models are routinely used to assess the rate and extent of absorption following different routes of administration and to determine tissue distribution patterns. ijrpc.comuni-konstanz.denih.govgoogleapis.com Although the importance of these studies is widely acknowledged in preclinical development, specific data on the absorption and distribution of this compound in animal models were not detailed in the search results. ijrpc.comuni-konstanz.denih.govgoogleapis.com

Metabolism involves the biochemical transformation of a drug within the body, primarily by enzymes, often in the liver. washington.edufda.govnih.govuni-konstanz.dewuxiapptec.com Elucidating metabolic pathways in preclinical systems helps identify potential metabolites and understand how the compound is processed. nih.govuni-konstanz.dewuxiapptec.com While general principles of drug metabolism in preclinical species are well-described, specific details regarding the metabolic pathways of this compound in these systems were not prominently featured in the retrieved information. nih.govuni-konstanz.dewuxiapptec.com

Excretion is the process by which a drug and its metabolites are eliminated from the body, mainly through urine and feces. nih.govuni-konstanz.deallucent.comgoogleapis.comgoogleapis.comnih.govfrontiersin.org Excretion kinetics studies in animal models provide data on the routes and rates of elimination. nih.govuni-konstanz.deallucent.comgoogleapis.comgoogleapis.comnih.govfrontiersin.org Despite the general understanding of excretion studies in preclinical research, specific data on the excretion kinetics of this compound in animal models were not readily found. nih.govuni-konstanz.deallucent.comgoogleapis.comgoogleapis.comnih.govfrontiersin.org

Analytical Techniques and Physicochemical Stability of Ambucaine

Chromatographic Methodologies for Qualitative and Quantitative Analysis

Chromatographic techniques are essential for the qualitative and quantitative analysis of Ambucaine, enabling the separation, identification, and quantification of the compound in various matrices. High-Performance Liquid Chromatography (HPLC) is a commonly employed method for the analysis of pharmaceutical compounds, including local anesthetics like this compound justia.comjustia.comgoogle.comjustia.comgoogle.comgoogle.com. HPLC methods are utilized to determine the encapsulation rate of drugs in lipid compositions and to measure the weight of residual compounds in studies justia.comgoogle.com. Stability-indicating HPLC methods are specifically developed to separate the active compound from its degradation products, ensuring accurate analysis during stability studies google.comjustia.comresearchgate.net.

Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) (GC-MS), is another powerful chromatographic technique applicable to the analysis of organic compounds nih.govgoogleapis.comgoogle.comgoogleapis.commdpi.comresearchgate.net. GC-MS can be used for the identification and quantification of compounds, including potential impurities or degradation products googleapis.comgoogle.comgoogleapis.com. Liquid Chromatography-Mass Spectrometry (LC-MS) is also mentioned as a method for determining the amount of certain substances google.comgoogleapis.com. Thin-Layer Chromatography (TLC) using silica (B1680970) gel is a technique that has been used to check the purity of related compounds tandfonline.com.

Spectroscopic Techniques for Structural Characterization and Purity Assessment

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques like GC-MS or LC-MS, is used for the identification and structural elucidation of compounds and their degradation products nih.govgoogleapis.comgoogle.comgoogleapis.comrjptonline.org. High-resolution mass spectrometry techniques, such as Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS), provide accurate mass measurements that aid in the identification of unknown substances, including degradation products rjptonline.org.

Elemental analysis is also a method used to confirm the composition of synthesized compounds tandfonline.comvnu.edu.vn.

Degradation Pathway Identification and Kinetic Studies

Identifying the degradation pathways of this compound is crucial for understanding its stability and predicting its behavior under various conditions. While specific detailed degradation pathways and kinetic studies solely focused on this compound were not extensively found in the search results, the principles and techniques used for studying the degradation of similar compounds can be applied.

Forced degradation studies are commonly performed to evaluate the stability of drug substances and products under harsh conditions, such as hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress researchgate.netscielo.br. These studies help in identifying potential degradation products and understanding the degradation mechanisms researchgate.net. Techniques like LC-MS/MS are used to characterize the degradation products formed during these studies researchgate.net.

Kinetic studies are employed to determine the rate and order of degradation reactions, providing insights into how quickly a compound degrades under specific conditions nih.gov. For instance, kinetic models can describe the decomposition process of drug substances nih.gov.

Photostability and Thermal Stability Investigations

Thermal stability investigations evaluate the behavior of a compound under elevated temperatures mdpi.comscielo.brnih.govgoogle.comstudysoup.com. Techniques such as thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) can be used to study the thermal degradation of substances scielo.brnih.gov. Some compounds are found to be heat-stable, while others may be sensitive to temperature, especially in the presence of certain excipients nih.gov. High temperatures can lead to changes in the physical form of a drug, such as amorphization, which can affect its bioavailability scielo.br.

Studies on related compounds or formulations containing local anesthetics indicate that thermal stress can lead to degradation scielo.brgoogle.com. The thermal stability of materials like hyaluronic acid, which can be present in formulations with local anesthetics, has also been investigated google.com.

Summary of Stability Testing Results (Illustrative based on search results for related compounds and general stability studies):

While specific data tables for this compound's stability were not directly available in the search results, the following table format illustrates how stability data is typically presented based on the search findings for related compounds and general stability studies.

| Test Condition | Analyte | Initial Amount | Amount After Stress | % Degradation | Analytical Method | Reference |

| Acidic Stress | Compound X | Y% | Z% | (Y-Z)/Y * 100 | HPLC, LC-MS/MS | researchgate.netscielo.br |

| Oxidative Stress | Compound X | Y% | Z% | (Y-Z)/Y * 100 | HPLC, LC-MS/MS | researchgate.netscielo.br |

| Photostability (Unprotected) | Compound Y | A ppm | B ppm | (B-A)/A * 100 | GC-MS, LC-MS | google.comgoogle.com |

| Photostability (Protected) | Compound Y | A ppm | C ppm | (C-A)/A * 100 | GC-MS, LC-MS | google.comgoogle.com |

| Thermal Stress | Compound Z | P% | Q% | (P-Q)/P * 100 | HPLC, TG, DSC | scielo.brnih.gov |

Computational Chemistry and Molecular Modeling of Ambucaine

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking simulations are a widely used computational tool to predict the preferred orientation (binding mode) of a molecule, such as Ambucaine, to a target protein and to estimate the strength of the interaction. This technique helps in understanding the potential binding sites and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the formation of a stable complex. While general molecular docking studies are common in drug discovery jppres.comnih.govmdpi.comrsc.org, specific published research detailing molecular docking simulations specifically for this compound interacting with a defined biological target was not readily found in the search results. However, the principle involves positioning the 3D structure of this compound within the binding pocket of a target protein and calculating a score that estimates the binding affinity. This can aid in hypothesizing potential mechanisms of action or off-target effects by identifying proteins that this compound is likely to bind to.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations provide a theoretical framework to compute the electronic structure and properties of molecules. These calculations can yield important information about this compound's reactivity, charge distribution, molecular orbitals (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)), and electrostatic potential. Such properties are crucial for understanding how this compound behaves in different chemical environments and how it might interact with other molecules or biological systems. For instance, the energy gap between HOMO and LUMO (ΔE) can provide insights into a molecule's chemical stability and reactivity physchemres.org. While the searches provided general information on quantum chemical calculations mdpi.comscienceopen.comaspbs.comrsc.org, specific quantum chemical studies focused solely on this compound's electronic properties were not detailed in the search results. These calculations typically involve solving the Schrödinger equation for the molecule, often using methods like Density Functional Theory (DFT) scienceopen.comaspbs.com.

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. ebsco.comnih.gov For this compound, MD simulations could be used to study the dynamic behavior of the molecule itself in various environments (e.g., water, lipid bilayers) or to investigate the stability and dynamics of a complex formed between this compound and a biological target (e.g., a protein channel). mdpi.comrsc.org These simulations can provide information on the flexibility of this compound, conformational changes upon binding, and the strength and duration of interactions with the target over time. nih.govmdpi.com Properties like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated from MD simulations to assess the stability and flexibility of the system. mdpi.com Although the search results discussed the application and benefits of MD simulations in studying biomolecular systems and drug interactions ebsco.comnih.govmdpi.comrsc.org, specific published studies detailing molecular dynamics simulations involving this compound bound to a particular target were not found. MD simulations complement docking studies by providing a more realistic picture of the interaction in a dynamic environment, accounting for temperature and solvent effects. ebsco.com

Future Research Trajectories and Unaddressed Scientific Questions for Ambucaine

Novel Synthetic Approaches and Derivatization Strategies

Developing novel synthetic approaches for ambucaine and exploring derivatization strategies could lead to compounds with improved properties, such as altered potency, duration, or reduced potential for side effects. While general methods for organic synthesis are well-established googleapis.comtheswissbay.chresearch-solution.com, specific strategies for synthesizing this compound with higher efficiency, yield, or reduced environmental impact could be explored. Derivatization, which involves modifying the chemical structure, could focus on altering the lipophilicity, pKa, or steric bulk of the molecule to modulate its interaction with sodium channels and its distribution in tissues google.comgoogle.comgoogleapis.com. This could involve introducing different functional groups or modifying the existing butoxy or diethylaminoethyl ester moieties ontosight.ai. Research into novel catalysts or reaction conditions could also contribute to more efficient synthesis.

Development of Advanced Preclinical Models for Efficacy Assessment

The development of more sophisticated preclinical models is crucial for accurately assessing the efficacy and pharmacokinetic properties of this compound and its potential derivatives before human trials. Historically, preclinical research has relied heavily on in vitro and rodent models, which may not fully recapitulate the complexity of human physiology and disease states frontiersin.org. Future research should focus on developing and utilizing advanced animal models, including large animal models, which can more accurately represent human conditions and allow for the application of size-relevant clinical imaging and surgical techniques frontiersin.org. Studies using these models can provide more translatable data on efficacy, duration of action, and tissue distribution frontiersin.org. Sensory testing in human models is also a useful approach for evaluating local anesthetic activity, examining onset, peak density, and duration of effect using specific modalities such as mechanical and thermal sensory testing google.com.

Integration of Omics Data in this compound Research

The integration of "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant potential for advancing this compound research. This multi-omics approach can provide a comprehensive view of the biological changes induced by this compound at a systems level cmbio.ioresearchgate.netnih.govnih.gov. Future studies could use transcriptomics to identify genes whose expression is altered in response to this compound, proteomics to study changes in protein levels and modifications, and metabolomics to analyze metabolic pathways affected by the anesthetic researchgate.netnih.govnih.gov. Integrating these datasets through bioinformatics and advanced analytical techniques can help to unravel the complex molecular mechanisms underlying this compound's effects, identify potential biomarkers of response or sensitivity, and reveal previously unappreciated interactions within biological systems researchgate.netnih.gov. This holistic approach can provide valuable insights for optimizing this compound's use and developing new anesthetic strategies.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Ambucaine, and how can purity and structural integrity be validated?

- Methodological Answer : this compound synthesis typically follows protocols involving esterification of 4-aminobenzoic acid derivatives with chloroethanol, followed by purification via recrystallization or chromatography. Structural validation requires nuclear magnetic resonance (NMR) for functional group identification, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight confirmation. Researchers should cross-reference protocols from peer-reviewed journals (e.g., Journal of Organic Chemistry) and validate against known spectral databases .

Q. What in vitro and in vivo models are commonly used to assess this compound’s local anesthetic efficacy?

- Methodological Answer : In vitro models include isolated nerve preparations (e.g., frog sciatic nerve) to measure action potential blockade. In vivo models often utilize rodent tail-flick or paw-withdrawal tests to quantify pain threshold changes. Ensure dose-response curves are generated with controls (e.g., lidocaine) to benchmark potency. Reproducibility requires adherence to ARRIVE guidelines for animal studies, including sample size justification and blinding protocols .

Q. How do researchers address solubility challenges in this compound formulations for preclinical studies?

- Methodological Answer : Solubility can be enhanced using co-solvents (e.g., ethanol, propylene glycol) or cyclodextrin-based complexation. Phase-solubility diagrams and molecular dynamics simulations help identify optimal ratios. Stability testing under varying pH and temperature conditions is critical to avoid precipitation in biological matrices .

Advanced Research Questions

Q. How can conflicting data on this compound’s neurotoxicity across studies be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of existing data, stratifying results by experimental variables (e.g., concentration, exposure duration, model organism). Use statistical tools like Cohen’s d to quantify effect sizes and identify outliers. Confounding factors (e.g., impurity profiles, solvent choice) should be re-evaluated via controlled replication studies. Contradictions may arise from differences in cell viability assays (MTT vs. LDH release) or species-specific metabolic pathways .

Q. What experimental design frameworks optimize the study of this compound’s mechanism of action in heterogeneous tissue environments?

- Methodological Answer : Employ a factorial design to test interactions between this compound and variables like pH, ion concentration, and membrane lipid composition. Computational modeling (e.g., molecular docking with voltage-gated sodium channels) can prioritize in vitro targets. Validate findings using patch-clamp electrophysiology and confocal calcium imaging to correlate channel blockade with functional outcomes .

Q. How can researchers integrate multi-omics data to explore this compound’s off-target effects?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map gene/protein expression changes in treated tissues. Pathway enrichment analysis (e.g., KEGG, GO) identifies disrupted biological processes. Validate hypotheses using CRISPR-Cas9 knockouts of implicated targets. Ensure data reproducibility through triplicate runs and public deposition in repositories like PRIDE or GEO .

Methodological Best Practices

Q. What strategies ensure rigorous replication of this compound pharmacokinetic studies?

- Answer : Standardize protocols for blood/tissue sampling intervals, storage conditions (−80°C), and analytical methods (e.g., LC-MS for plasma concentration quantification). Cross-validate results with independent labs using blinded samples. Document all parameters in supplementary materials, including batch numbers of chemicals and equipment calibration logs .

Q. How should researchers formulate hypotheses about this compound’s interaction with novel biological targets?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis development. For example: “Does this compound inhibit TRPV1 receptors in nociceptive neurons, and is this effect pH-dependent?” Prioritize targets via literature mining (PubMed, Scopus) and preliminary docking studies. Use shRNA silencing or pharmacological inhibitors to test causality .

Data Presentation and Reproducibility

Table 1 : Common Pitfalls in this compound Research and Mitigation Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.